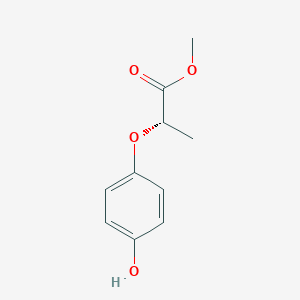

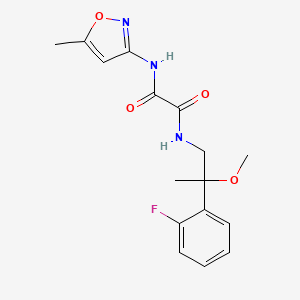

methyl (2S)-2-(4-hydroxyphenoxy)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl (2S)-2-(4-hydroxyphenoxy)propanoate” is a chemical compound that likely contains a methyl ester group (-COOCH3) and a hydroxyphenoxy group (-O-C6H4-OH). The “(2S)” notation indicates that the molecule has a specific stereochemistry at the 2nd carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would likely show a methyl ester group attached to the second carbon of a propyl chain, with a hydroxyphenoxy group also attached to the same carbon .Chemical Reactions Analysis

This compound, like other esters, could undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an alcohol. The presence of the hydroxyphenoxy group could also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Esters generally have pleasant odors and are often used in fragrances and flavorings .科学的研究の応用

Chemical Compound Synthesis and Biological Activities

Methyl (2S)-2-(4-hydroxyphenoxy)propanoate and related compounds have been explored in various scientific research contexts, particularly in the synthesis of new chemical entities and the evaluation of their biological activities.

Synthesis of Phenolic Compounds and Anti-inflammatory Activities : A study by Ren et al. (2021) isolated new phenolic compounds, including derivatives related to this compound, from the tender leaves of Eucommia ulmoides Oliv. These compounds were evaluated for their anti-inflammatory activities, demonstrating modest inhibitory effects on LPS-induced NO production in macrophage RAW264.7 cells (Ren et al., 2021).

Asymmetric Synthesis and Anti-myocardial Ischemia Drug Candidates : Dong et al. (2009) reported the synthesis and biological evaluation of Danshensu derivatives, including (R)-methyl 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoate, as potential anti-myocardial ischemia drugs. These compounds showed potent protective activities against hypoxia-induced cellular damage, highlighting their therapeutic potential (Dong et al., 2009).

Catalysis and Polymerization Applications : Research by Chen et al. (2001) involved the reaction of a phenol derivative with trimethylaluminum, leading to the development of highly efficient catalysts for the ring-opening polymerization of lactones. This work demonstrates the utility of this compound related compounds in polymer chemistry and materials science (Chen et al., 2001).

Bioremediation of Environmental Pollutants : A study by Chhaya and Gupte (2013) explored the use of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a phenolic environmental pollutant. This research underscores the environmental applications of enzymes and the potential for the detoxification of hazardous compounds (Chhaya & Gupte, 2013).

将来の方向性

特性

IUPAC Name |

methyl (2S)-2-(4-hydroxyphenoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7,11H,1-2H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYSCNGPNOYZMC-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)OC1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2777843.png)

![N-[bis(1-methyl-1H-imidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2777846.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-2-methyl-3-nitrobenzamide](/img/structure/B2777848.png)

![2-(2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2777849.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2777852.png)

![ethyl 3-carbamoyl-2-(2-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2777853.png)

![N-(3,4-dimethoxyphenethyl)-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2777859.png)

![(E)-3-(2-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2777864.png)